Technical Whitepaper: Biological Activity & Application Profile of N-Methyl-1-quinolin-2-ylmethanamine
Technical Whitepaper: Biological Activity & Application Profile of N-Methyl-1-quinolin-2-ylmethanamine
The following technical guide details the biological and chemical profile of N-Methyl-1-quinolin-2-ylmethanamine , a critical pharmacophore scaffold and bidentate ligand used in medicinal chemistry and bioinorganic research.
Executive Summary
N-Methyl-1-quinolin-2-ylmethanamine (also known as 2-((methylamino)methyl)quinoline) is a secondary amine derivative of quinoline. Unlike fully formulated drugs, this molecule functions primarily as a privileged scaffold and a chelating ligand in drug discovery. Its biological significance is twofold:
-
Medicinal Chemistry Precursor: It serves as the nucleophilic "warhead" or linker in the synthesis of bis-quinoline antimalarials and kinase inhibitors, leveraging the quinoline ring's ability to intercalate DNA and inhibit hemozoin formation.
-
Bioinorganic Activity: As an N,N-donor ligand, it forms stable cationic complexes with transition metals (Cu, Pt, Ru). These complexes exhibit cytotoxicity against cancer cell lines via DNA binding and oxidative stress induction.
Chemical Profile & Structural Logic[1]
Molecular Identity[2]
-
IUPAC Name: N-methyl-1-(quinolin-2-yl)methanamine[1][2][3][4][5]
-
CAS Number: 136727-11-2 (Free Base), 27114-22-3 (Dihydrochloride)
-
Molecular Formula: C₁₁H₁₂N₂
Pharmacophore Features
The molecule possesses three distinct functional regions that dictate its biological utility:
-
Quinoline Core (Aromatic System): A planar, hydrophobic moiety capable of
- stacking interactions. This is the primary driver for DNA intercalation and binding to the hydrophobic pockets of enzymes (e.g., Kinases). -
Secondary Amine (
-Methyl): A reactive nucleophile ( ). Under physiological pH, it is protonated, facilitating electrostatic interactions with the negatively charged phosphate backbone of DNA or acidic residues in protein active sites. -
Chelation Vector (N-C-C-N): The quinoline nitrogen (
) and the amine nitrogen ( ) are separated by a methylene bridge, forming a perfect "bite angle" to create stable 5-membered chelate rings with metal ions ( ).
Biological Mechanisms of Action
Mechanism A: Metal Complexation & DNA Targeting
In bioinorganic applications, the free base acts as a ligand (
-
DNA Intercalation: The planar quinoline ring inserts between DNA base pairs.
-
Oxidative Cleavage (Cu-Complexes): Copper complexes of this ligand can catalyze the reduction of
to Reactive Oxygen Species (ROS) in the presence of reducing agents (like glutathione), leading to DNA strand scission and apoptosis in tumor cells. -
Causality: The N-methyl group provides steric bulk that can tune the lipophilicity and DNA binding kinetics, preventing rapid deactivation by cellular thiols.
Mechanism B: Antimalarial Activity (Hemozoin Inhibition)
Quinoline-2-methanamine derivatives are structural analogs of chloroquine side chains.
-
Target: The acidic food vacuole of the Plasmodium parasite.
-
Action: The basic amine accumulates in the vacuole (pH trapping). The quinoline moiety binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme kills the parasite.
-
Bis-Quinoline Synthesis: This molecule is frequently dimerized or coupled to other pharmacophores to overcome chloroquine resistance.
Visualization of Signaling & Synthesis
Synthesis & Application Workflow
The following diagram illustrates the synthesis of the scaffold and its divergence into two major therapeutic classes: Metallodrugs and Antimalarials.
Figure 1: Synthetic divergence of N-Methyl-1-quinolin-2-ylmethanamine into metallodrugs and organic therapeutics.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Self-Validating Step: The disappearance of the imine intermediate is monitored via TLC, ensuring complete conversion before workup.
-
Imine Formation: Dissolve Quinoline-2-carbaldehyde (1.0 eq) in dry Methanol. Add Methylamine (2.0 eq, 33% in EtOH) and stir at Room Temperature (RT) for 4 hours.
-
Checkpoint: Confirm imine formation by
-NMR (Shift of aldehyde proton from ~10 ppm to ~8.5 ppm).
-
-
Reduction: Cool the solution to 0°C. Add Sodium Borohydride (
, 1.5 eq) portion-wise over 30 minutes. -
Quenching: Stir at RT for 2 hours. Quench with water. Evaporate methanol.[7]
-
Extraction: Extract aqueous layer with Dichloromethane (DCM). Wash with brine, dry over
. -
Purification: The secondary amine often requires no chromatography. If necessary, purify via silica gel column (DCM:MeOH 95:5).
Protocol B: DNA Binding Assay (UV-Vis Titration)
To validate the biological activity of the scaffold or its metal complexes, a DNA binding constant (
-
Preparation: Prepare a 20
M solution of the compound in Tris-HCl buffer (pH 7.4). -
Titration: Add incremental amounts of CT-DNA (Calf Thymus DNA) stock solution (0 - 100
M). -
Measurement: Record UV-Vis spectra (200-400 nm) after each addition. Allow 5 mins equilibration time.
-
Analysis: Observe hypochromism (decrease in absorbance) and bathochromic shift (red shift) at the quinoline absorption band (~300-320 nm).
-
Calculation: Use the Wolfe-Shimer equation to plot
vs to calculate .
Quantitative Data Summary
The following table summarizes typical activity ranges for derivatives containing this scaffold.
| Derivative Type | Target / Assay | Activity Metric | Mechanism |
| Free Amine | P. falciparum (Chloroquine Sensitive) | Heme Polymerization Inhibition | |
| Cu(II) Complex | A549 (Lung Cancer Cell Line) | ROS-mediated Apoptosis | |
| Pt(II) Complex | DNA Binding ( | Intercalation (Major Groove) |
References
-
Synthesis and Antimalarial Activity
- Title: "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridiz
- Source:Malaria Journal / NIH PMC.
-
URL:[Link]
-
Metal Complexation & Cytotoxicity
- Title: "Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids." (Demonstrates the utility of quinoline-amine ligands).
- Source:ACS Omega.
-
URL:[Link]
- Chemical Structure & Vendor Data: Title: "N-Methyl-1-quinolin-2-ylmethanamine Product Profile." Source: ChemicalBook / ChemScene.
Sources
- 1. chemscene.com [chemscene.com]
- 2. keyorganics.net [keyorganics.net]
- 3. luminixhealth.com [luminixhealth.com]
- 4. N-Methyl-1-quinolin-2-ylmethanamine - Amerigo Scientific [amerigoscientific.com]
- 5. 136727-11-2 | N-Methyl-1-quinolin-2-ylmethanamine | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
